2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group like an amine or halide .
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired therapeutic or biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 1Benzothieno[2,3-d]isoxazole : Studied for its unique chemical properties and potential applications in organic synthesis .
3-(isoxazol-3-yl)-quinazolin-4(3H)-one: Known for its analgesic and anti-inflammatory activities.
Uniqueness
2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide stands out due to its unique combination of the isoxazole and triazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide is a synthetic derivative that incorporates both a benzoxazole moiety and a triazine component. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a benzoxazole ring which is known for its diverse biological activities, combined with a dimethylamino-substituted triazine.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzoxazole derivatives. The compound has been evaluated against various cancer cell lines:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HT-29 (colon cancer)
Research indicates that benzoxazole derivatives exhibit cytotoxic effects on these cell lines. For instance, compounds structurally similar to this compound showed IC50 values ranging from 0.5 to 10 µM depending on the specific derivative and cell line tested .
Antimicrobial Activity
Benzoxazole derivatives have also been noted for their antimicrobial properties. The compound's ability to inhibit bacterial growth was assessed against several strains:
- Staphylococcus aureus
- Escherichia coli
In vitro studies revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL for both bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory properties of benzoxazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. Studies suggest that the compound can reduce levels of TNF-alpha and IL-6 in cellular models of inflammation .
Case Studies
- Anticancer Efficacy : A study involving the administration of the compound to mice bearing xenograft tumors demonstrated a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into its potential as an antibiotic agent.
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is often influenced by structural modifications. Substituents on the benzoxazole ring and variations in the triazine component can enhance or diminish activity. For example, halogenation at specific positions has been shown to increase potency against certain cancer cell lines .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-22(2)15-18-13(19-16(20-15)24-3)9-17-14(23)8-11-10-6-4-5-7-12(10)25-21-11/h4-7H,8-9H2,1-3H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGVXPIIVVMFKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=NOC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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